(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is an organic compound that features a benzofuran and a furan ring connected through an acrylamide linkage
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In materials science, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide moiety can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a benzofuran boronic acid or halide.
Attachment of the Furan Ring: The furan ring is typically introduced through a similar coupling reaction, ensuring the correct (E)-configuration of the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the acrylamide double bond, converting it to a saturated amide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are used under various conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amides.
Substitution: Various substituted benzofuran and furan derivatives.
Mechanism of Action
The mechanism by which (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is unique due to the combination of benzofuran and furan rings, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-17(16-11-13-5-2-3-7-15(13)23-16)12-19-18(20)9-8-14-6-4-10-22-14/h2-11,17H,12H2,1H3,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTZWQFHAOSDHY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CO1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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